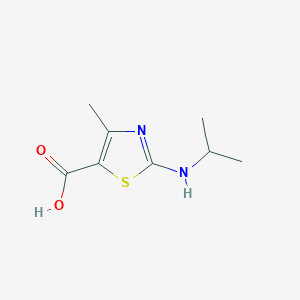

2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4-methylthiazole with isopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative solvents and catalysts may be explored to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Amine Group

The isopropylamino group undergoes nucleophilic substitution reactions under controlled conditions. Key reactions include:

| Reaction Type | Reagents/Conditions | Product Example | Source |

|---|---|---|---|

| Alkylation | Alkyl halides, base (e.g., K₂CO₃), DMF, 60°C | N-Alkylated thiazole derivatives | |

| Acylation | Acetyl chloride, pyridine, RT | Acetamide derivatives |

These reactions often require polar aprotic solvents (e.g., DMF) and mild bases to avoid ring decomposition. Steric hindrance from the isopropyl group slows reactivity compared to primary amines.

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classical acid-derived reactions:

Esterification proceeds via acyl chloride intermediates, while amide coupling uses carbodiimide activators. The electron-withdrawing thiazole ring enhances the acidity of the carboxylic group (pKa ~3.5) .

Thiazole Ring Reactions

The thiazole core enables electrophilic substitution and cycloaddition:

Electrophilic Aromatic Substitution

Limited by electron-deficiency from the carboxylic acid. Halogenation occurs at position 4:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CHCl₃, 0°C | 4-Bromo-thiazole derivative |

Cycloadditions

The thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

| Dienophile | Conditions | Product | Source |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic adduct |

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the thiazole ring:

| Reaction Type | Catalysts/Reagents | Product | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DME | Biaryl-thiazole hybrids | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl halides | N-Aryl derivatives |

These reactions enable C–C/N bond formation for drug candidate libraries . The methyl group at position 4 directs coupling to position 2 or 5 .

Biological Interactions

While not direct chemical reactions, the compound modulates biological targets through non-covalent interactions:

| Target | Interaction Type | Effect | Source |

|---|---|---|---|

| 11β-HSD enzymes | Competitive inhibition | Alters cortisol metabolism | |

| AMPA receptors | Allosteric modulation | Reduces neuronal excitability |

Docking studies suggest hydrogen bonding between the carboxylic acid and GluA2 receptor residues (e.g., Arg485) .

Stability and Reactivity Trends

Key factors influencing reactivity:

Wissenschaftliche Forschungsanwendungen

Xanthine Oxidase Inhibition

Recent studies have demonstrated that derivatives of 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid exhibit significant xanthine oxidase inhibitory activities. This enzyme plays a crucial role in the metabolism of purines and is a target for conditions such as gout and hyperuricemia.

- Key Findings :

Antioxidant Activity

In addition to their role as xanthine oxidase inhibitors, these compounds also demonstrate antioxidant properties. Some derivatives have been found to scavenge free radicals effectively, contributing to their therapeutic potential in oxidative stress-related diseases .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various plant pathogens. Studies indicate that derivatives show significant activity against common agricultural pathogens.

- Case Study :

| Pathogen | MIC (µg/mL) |

|---|---|

| Alternaria solani | 1.95 |

| Botrytis cinerea | 15.62 |

| Cercospora arachidicola | Not Effective |

Insecticidal Properties

The compound has been evaluated for its effectiveness in controlling agricultural pests. It has shown promise as an insect growth regulator and insecticide.

Wirkmechanismus

The mechanism of action of 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4-methylthiazole-5-carboxylic acid: Similar structure but lacks the isopropylamino group.

2-(Methylamino)-4-methylthiazole-5-carboxylic acid: Contains a methylamino group instead of an isopropylamino group.

2-(Ethylamino)-4-methylthiazole-5-carboxylic acid: Contains an ethylamino group instead of an isopropylamino group.

Uniqueness

The presence of the isopropylamino group in 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.

Biologische Aktivität

2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 927983-02-6) is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry, particularly as potential therapeutic agents against various diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thiazole ring, which is crucial for its biological activity. The presence of the isopropylamino group enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 1.95 µg/mL | 3.91 µg/mL |

| Escherichia coli | 125 µg/mL | >1000 µg/mL |

| Enterococcus faecalis | 15.62 µg/mL | 62.5 µg/mL |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of thiazole derivatives has been documented in various studies. For example, one study demonstrated that a related thiazole compound exhibited significant free radical scavenging activity, which is essential for protecting cells from oxidative stress . The ability to mitigate oxidative damage is crucial in preventing chronic diseases such as diabetes and cancer.

Anti-inflammatory Effects

Thiazole derivatives have also shown promise in reducing inflammation. In animal models, compounds with similar structures have been reported to lower pro-inflammatory cytokines and restore normal levels of inflammatory markers in tissues affected by chronic inflammation . This suggests potential applications in treating inflammatory diseases.

Antidiabetic Potential

Recent studies have indicated that thiazole derivatives can improve insulin sensitivity and reduce hyperglycemia in diabetic models. For example, administration of a thiazole derivative significantly reversed elevated glucose levels and improved lipid profiles in diabetic rats . This highlights the compound's potential role in managing diabetes through antioxidant and anti-inflammatory mechanisms.

Study on Xanthine Oxidase Inhibition

A study focused on the xanthine oxidase inhibitory activity of thiazole derivatives found that certain analogs showed moderate inhibition compared to standard drugs like Febuxostat. This activity is relevant for conditions like gout and hyperuricemia, where xanthine oxidase plays a critical role in uric acid production .

Research on AMPA Receptor Modulation

Another significant area of research involves the modulation of AMPA receptors by thiazole derivatives. These compounds have been shown to act as negative allosteric modulators, affecting receptor kinetics and offering insights into their potential use in neurological disorders .

Eigenschaften

IUPAC Name |

4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-4(2)9-8-10-5(3)6(13-8)7(11)12/h4H,1-3H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEIPWPQQHTZSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.